molecular formula C21H20N4O5 B11211845 3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B11211845
M. Wt: 408.4 g/mol
InChI Key: FGBMAVQFJYUSJT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including methoxy, oxadiazole, and pyrrolidinone moieties. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazole-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of halogenated or alkylated benzamide derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the oxadiazole and pyrrolidinone moieties.

    5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazole-2-amine: Lacks the benzamide moiety.

    N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the methoxy groups.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C21H20N4O5/c1-28-16-9-8-13(10-17(16)29-2)19(27)22-21-24-23-20(30-21)14-11-18(26)25(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,22,24,27)

InChI Key

FGBMAVQFJYUSJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4)OC

Origin of Product

United States

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